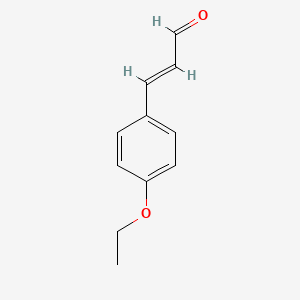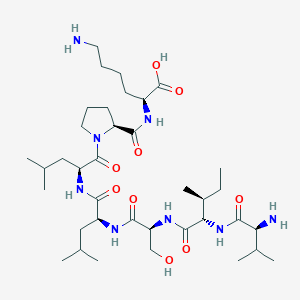![molecular formula C19H15NO3S B12583385 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 497156-31-7](/img/structure/B12583385.png)
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a phenoxyanilino group, and a sulfanyl group attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-dien-1-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxyanilino group: This step involves the reaction of the cyclohexa-2,5-dien-1-one intermediate with 4-phenoxyaniline in the presence of a suitable catalyst.
Addition of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxyanilino and sulfanyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the transcription of specific genes.
類似化合物との比較
Similar Compounds
- 4-[(4-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
- 2,6-di-tert-butyl-4-(4-methylthio)benzylidene cyclohexa-2,5-dien-1-one
Uniqueness
3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
497156-31-7 |
|---|---|
分子式 |
C19H15NO3S |
分子量 |
337.4 g/mol |
IUPAC名 |
2,4-dihydroxy-N-(4-phenoxyphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H15NO3S/c21-14-8-11-17(18(22)12-14)19(24)20-13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12,21-22H,(H,20,24) |
InChIキー |
UUCQFIMSPLYEIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)C3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)


![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)


![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
